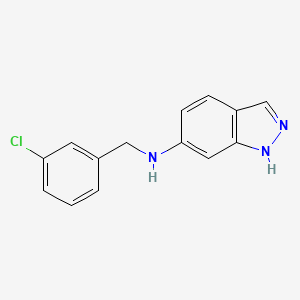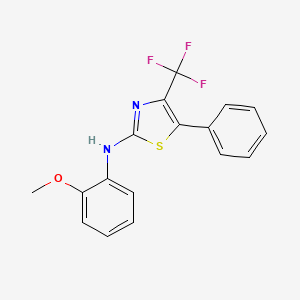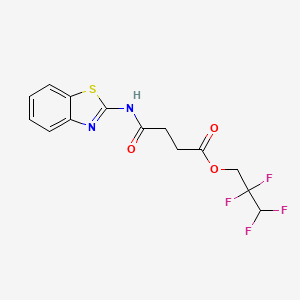
N-(3-chlorobenzyl)-1H-indazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorobenzyl)-1H-indazol-6-amine, also known as GSK-J4, is a chemical compound that has gained attention in scientific research due to its potential as an epigenetic modulator. GSK-J4 is a selective inhibitor of the histone demethylase enzyme JMJD3, which is involved in the removal of methyl groups from histones and plays a role in gene expression.
作用機序
N-(3-chlorobenzyl)-1H-indazol-6-amine works by inhibiting the demethylase activity of JMJD3, which is responsible for removing methyl groups from histones. Histone methylation is an epigenetic modification that can activate or repress gene expression, depending on the location and degree of methylation. By inhibiting JMJD3, N-(3-chlorobenzyl)-1H-indazol-6-amine can alter the methylation status of histones and thereby modulate gene expression. This mechanism of action has been shown to be selective for JMJD3, with little to no effect on other histone demethylases.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-1H-indazol-6-amine has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context. In cancer cells, N-(3-chlorobenzyl)-1H-indazol-6-amine has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In immune cells, N-(3-chlorobenzyl)-1H-indazol-6-amine has been shown to modulate cytokine production and alter immune response. In neural cells, N-(3-chlorobenzyl)-1H-indazol-6-amine has been shown to promote neurite outgrowth and protect against neurodegeneration. These effects are likely due to the modulation of gene expression by N-(3-chlorobenzyl)-1H-indazol-6-amine through its inhibition of JMJD3.
実験室実験の利点と制限
One advantage of N-(3-chlorobenzyl)-1H-indazol-6-amine is its selectivity for JMJD3, which allows for specific modulation of gene expression through histone methylation. Additionally, N-(3-chlorobenzyl)-1H-indazol-6-amine has been shown to have low toxicity in vitro and in vivo, making it suitable for use in animal models. However, one limitation of N-(3-chlorobenzyl)-1H-indazol-6-amine is its relatively short half-life, which may limit its effectiveness in some experimental settings. Additionally, the exact mechanism of action of N-(3-chlorobenzyl)-1H-indazol-6-amine is not fully understood, which may complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(3-chlorobenzyl)-1H-indazol-6-amine. One area of interest is the development of more potent and selective inhibitors of JMJD3, which may have greater therapeutic potential. Additionally, the role of N-(3-chlorobenzyl)-1H-indazol-6-amine in epigenetic regulation of gene expression in different cell types and contexts warrants further investigation. Finally, the potential use of N-(3-chlorobenzyl)-1H-indazol-6-amine as a therapeutic agent for cancer and other diseases should be explored in preclinical and clinical studies.
合成法
The synthesis of N-(3-chlorobenzyl)-1H-indazol-6-amine involves a multi-step process starting with the reaction of 3-chlorobenzylamine with 2-chloroacetyl chloride to form N-(3-chlorobenzyl)-2-chloroacetamide. This intermediate is then reacted with 1H-indazole-6-amine and triethylamine to form the final product, N-(3-chlorobenzyl)-1H-indazol-6-amine. The synthesis method has been optimized to produce high yields of pure N-(3-chlorobenzyl)-1H-indazol-6-amine, making it suitable for scientific research.
科学的研究の応用
N-(3-chlorobenzyl)-1H-indazol-6-amine has been extensively studied in the field of epigenetics due to its ability to selectively inhibit JMJD3. Epigenetic modifications play a critical role in gene expression and have been implicated in a variety of diseases, including cancer. N-(3-chlorobenzyl)-1H-indazol-6-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. Additionally, N-(3-chlorobenzyl)-1H-indazol-6-amine has been studied in the context of inflammation, neurodegeneration, and immune response, demonstrating its broad applicability in scientific research.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c15-12-3-1-2-10(6-12)8-16-13-5-4-11-9-17-18-14(11)7-13/h1-7,9,16H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFHSLDUSKSTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4978110.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromo-2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4978129.png)


![2-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4978146.png)
![1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-dimethylbenzene](/img/structure/B4978153.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4978154.png)

![(2-bromo-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4978165.png)
![2-[(anilinocarbonothioyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4978184.png)
![3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B4978190.png)
![4-[methyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4978198.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4978204.png)
![ethyl [5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4978205.png)